(S)-2-(Tetrahydrofuran-3-YL)acetic acid
Overview
Description
(S)-2-(Tetrahydrofuran-3-YL)acetic acid is an organic compound that features a tetrahydrofuran ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of (S)-tetrahydrofuran-3-ylmethanol with a suitable acylating agent, such as acetic anhydride, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tetrahydrofuran-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(S)-2-(Tetrahydrofuran-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(Tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with different stereochemistry.
Tetrahydrofuran-2-carboxylic acid: A similar compound with the carboxylic acid group attached at a different position on the ring.
2-(Tetrahydrofuran-3-YL)propanoic acid: A compound with a propanoic acid moiety instead of acetic acid.
Uniqueness
(S)-2-(Tetrahydrofuran-3-YL)acetic acid is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an acetic acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3S)-oxolan-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566148 | |
Record name | [(3S)-Oxolan-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-26-7 | |
Record name | (3S)-Tetrahydro-3-furanacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146255-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3S)-Oxolan-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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